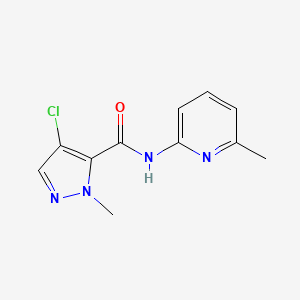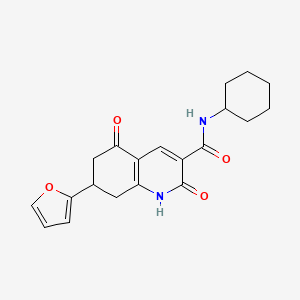
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as FLEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FLEA is a member of the acetanilide class of compounds, which are known for their analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood, but it is believed to involve inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide may also act on other targets in the pain and inflammation pathways, such as ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to reduce pain and inflammation in animal models, with a potency similar to that of aspirin. N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is its potency as an analgesic and anti-inflammatory agent, which makes it a promising candidate for further study in these areas. Another advantage is its low toxicity profile, which makes it a safer alternative to some other compounds that have been studied for similar purposes. One limitation of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is its potential as an analgesic and anti-inflammatory agent in humans, which could be explored in clinical trials. Another area of interest is its potential as an anticonvulsant, which could be further investigated in animal models of epilepsy. Additionally, the mechanism of action of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide could be further elucidated, which could lead to the development of more potent and selective compounds in the future.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 3-fluoroaniline and 4-methoxy-3-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds through an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is typically around 70-80%, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been studied for its potential as an analgesic and anti-inflammatory agent. In animal models, N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to reduce pain and inflammation, with a potency similar to that of aspirin. N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide has also been investigated for its potential as an anticonvulsant, with promising results in animal models of epilepsy.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-8-12(6-7-15(11)20-2)9-16(19)18-14-5-3-4-13(17)10-14/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKNMFPKPBXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~1~-dimethyl-N~4~-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-1,4-piperidinedicarboxamide](/img/structure/B5401870.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)
![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)

![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![3-(2-oxo-2-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}ethyl)morpholine hydrochloride](/img/structure/B5401909.png)
![10-[5-(dimethylamino)-2,4-pentadienoyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5401914.png)
![1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5401934.png)

![4-ethyl-2-methyl-5-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5401942.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5401943.png)
![N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)
